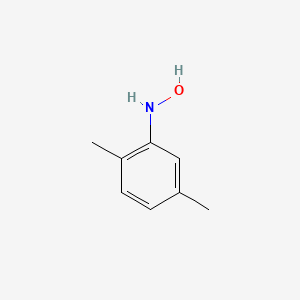

2,5-Dimethylphenylhydroxylamine

Description

Historical Context and Contemporary Significance of Arylhydroxylamine Derivatives

The study of arylhydroxylamines dates back to the late 19th century with the discovery of phenylhydroxylamine itself. Historically, these compounds were primarily investigated for their role as intermediates in the reduction of nitroaromatic compounds to anilines. A classic method for their synthesis involves the reduction of nitrobenzenes using zinc dust in the presence of ammonium (B1175870) chloride. orgsyn.org

In contemporary organic chemistry, the significance of arylhydroxylamine derivatives has expanded considerably. They are now recognized as valuable synthetic intermediates and are found in a range of biologically active molecules and natural products. chemsrc.com Their ability to undergo various transformations makes them useful building blocks in the synthesis of more complex molecules. Modern synthetic methods, such as photoredox catalysis, have been developed to provide more practical and efficient routes to these versatile compounds. chemsrc.comguidechem.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of O-arylhydroxylamines, which can be challenging to prepare using traditional methods. molaid.com

Current Research Trajectories and Challenges for 2,5-Dimethylphenylhydroxylamine: An Overview

Specific research on this compound is notably limited in publicly available scientific literature. This scarcity itself presents a significant challenge and, concurrently, an opportunity for new avenues of investigation. The primary challenge is the lack of established, detailed research findings and experimental data for this particular compound.

The potential research trajectories for this compound can be inferred from the known chemistry of related arylhydroxylamines. Key areas for future investigation would likely include:

Synthesis and Optimization: While the general synthesis of arylhydroxylamines involves the reduction of the corresponding nitroarene (in this case, 2,5-dimethylnitrobenzene), optimizing this reaction for high yield and selectivity for the hydroxylamine (B1172632) over the corresponding aniline (B41778) would be a crucial first step.

Reactivity Studies: The electronic effects of the two methyl groups on the phenyl ring are expected to influence the nucleophilicity and redox potential of the hydroxylamine group. Detailed studies on its reactivity with various electrophiles, oxidizing agents, and reducing agents would provide valuable insights.

Applications in Synthesis: Exploring its utility as a precursor for nitrogen-containing heterocycles, polymers, and other advanced materials is a promising research direction. The 2,5-dimethylphenyl scaffold is a feature in some antimicrobial compounds, suggesting that derivatives of this compound could be investigated for potential biological activity.

Stability and Handling: Arylhydroxylamines are often unstable and can be prone to oxidation or rearrangement. A thorough investigation into the stability and optimal handling conditions for this compound would be essential for its practical use in synthesis.

The lack of extensive research on this compound underscores the vast, unexplored chemical space within the family of substituted phenylhydroxylamines. Future studies on this and similar compounds could uncover novel reactivity and lead to the development of new synthetic methodologies and functional molecules.

Physicochemical Data

Below are interactive data tables detailing the available physicochemical properties for this compound and, for comparison, its parent compound, N-Phenylhydroxylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3096-64-8 |

| Molecular Formula | C₈H₁₁NO |

| Exact Mass | 137.084 g/mol chem960.com |

| Boiling Point | 236.9 °C at 760 mmHg chem960.com |

| Flash Point | 106.1 °C chem960.com |

| Refractive Index | 1.609 chem960.com |

| Hydrogen Bond Donor Count | 2 chem960.com |

| Hydrogen Bond Acceptor Count | 2 chem960.com |

| Rotatable Bond Count | 1 chem960.com |

| Topological Polar Surface Area | 32.3 Ų chem960.com |

Table 2: Physicochemical Properties of N-Phenylhydroxylamine

| Property | Value |

| CAS Number | 100-65-2 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Melting Point | 80-84 °C |

| Boiling Point | Decomposes before boiling |

| Water Solubility | 20 g/L (5 °C) |

| Stability | Unstable, readily oxidizes in air |

Structure

3D Structure

Properties

CAS No. |

3096-64-8 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |

InChI Key |

HFMKDGHUNOPVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,5 Dimethylphenylhydroxylamine and Its Analogues

Selective Reduction Protocols for Aromatic Nitro Precursors

The partial reduction of aromatic nitro compounds stands as the most direct and widely explored route for the synthesis of N-arylhydroxylamines. The primary challenge lies in arresting the reduction at the hydroxylamine (B1172632) stage, as the reaction thermodynamically favors the formation of the more stable aniline (B41778) derivative. mdpi.com To achieve this selectivity, various sophisticated techniques have been developed, including specialized catalytic systems and electrochemical methods.

Catalytic Hydrogenation for Arylhydroxylamine Formation

Catalytic hydrogenation is a prominent method for the reduction of nitroarenes. However, achieving high selectivity for the N-arylhydroxylamine intermediate requires careful control of catalysts, additives, and reaction conditions to prevent further reduction to the aniline.

The use of platinum-on-carbon (Pt/C) catalysts is a common strategy. The addition of inhibitors or promoters is often crucial to modulate the catalyst's activity and enhance selectivity. For instance, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that can significantly increase both the activity and selectivity for the formation of N-arylhydroxylamines in Pt/C-catalyzed hydrogenations. This approach has been successfully applied to a wide range of nitroarene substrates, including those with various functional groups. nih.gov The enhanced performance is attributed to the dual role of DMAP in facilitating the heterolytic cleavage of H₂ and its competitive adsorption on the catalyst surface. nih.gov

Continuous-flow technology offers a powerful platform for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, providing precise control over reaction parameters and improving safety. nih.gov In a typical flow setup, a solution of the nitroarene and an additive is passed through a packed-bed reactor containing the catalyst under a hydrogen atmosphere. nih.gov

Another approach involves the use of Raney Nickel as a catalyst in combination with hydrazine (B178648) as the hydrogen source. This method has been demonstrated for the synthesis of various substituted N-phenylhydroxylamines. google.com The reaction conditions are generally mild, and the use of a phase-transfer catalyst can be beneficial in some cases. google.com

While the complete hydrogenation of dimethylnitrobenzene to dimethylaniline over Pd/C and Ni catalysts has been studied, isroset.orgindexcopernicus.com the selective partial hydrogenation to 2,5-dimethylphenylhydroxylamine requires more specialized catalytic systems. For example, supported ruthenium catalysts (Ru/C) have shown high efficacy in the selective partial hydrogenation of dinitrobenzenes to their corresponding nitroanilines, indicating the potential for controlled reduction of nitroaromatics. researchgate.net

Table 1: Catalytic Hydrogenation for the Synthesis of N-Arylhydroxylamine Analogues

| Nitroarene Precursor | Catalyst System | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Chloronitrobenzene | 5 wt.% Pt/C, DMAP | H₂ (0.6 MPa), THF, 30 °C, Flow | N-(2-chlorophenyl)hydroxylamine | >99 | nih.gov |

| 2,5-Dichloronitrobenzene | Raney Ni, Hydrazine Hydrate | 1,2-Dichloroethane, 35 °C | N-(2,5-dichlorophenyl)hydroxylamine | 80 | google.com |

This table presents data for analogues of this compound due to the lack of specific data for the target compound in the searched literature.

Electro- and Photocatalytic Reduction Strategies

Electrochemical and photocatalytic methods offer green and highly controllable alternatives to traditional chemical reductions for the synthesis of N-arylhydroxylamines. These techniques allow for precise control of the reducing power, which is essential for achieving high selectivity.

Electrocatalytic Reduction: The electrochemical reduction of nitroaromatics can be finely tuned by controlling the electrode potential. This method can proceed under mild conditions and often avoids the use of chemical reducing agents. The electrochemical reduction of 2,4-dinitrotoluene (B133949) in the presence of a proton source has been shown to yield 2,4-bis(N-hydroxylamino)toluene through an eight-electron, eight-proton transfer. nih.gov This demonstrates the feasibility of selectively forming hydroxylamine functionalities electrochemically. The design of the electrochemical cell and the choice of electrode material are critical factors in optimizing the reaction. nih.govresearchgate.net

Photocatalytic Reduction: Photocatalysis has emerged as a powerful tool for organic synthesis, and the reduction of nitroarenes is a well-suited application. These reactions are typically carried out at room temperature using light as the energy source. Various photocatalysts have been explored for the selective reduction of nitroarenes to N-arylhydroxylamines. For instance, the selective photoinduced reduction of nitroarenes to N-arylhydroxylamines can be achieved in the absence of a catalyst, using only light and methylhydrazine. nih.gov This method exhibits broad scope and high functional group tolerance. The development of efficient and recyclable photocatalysts is an active area of research. frontiersin.org

Application of Electron Mediators in Nitro Group Reduction

The use of electron mediators can facilitate the selective reduction of nitroarenes to N-arylhydroxylamines by providing a controlled pathway for electron transfer. These mediators are typically organic molecules or metal complexes that can be reduced by a primary reductant and then selectively transfer electrons to the nitro group.

One strategy involves the use of a biocatalyst, such as a nitroreductase, which can controllably reduce nitroarenes with electron-withdrawing groups to the corresponding N-arylhydroxylamines with excellent selectivity. rsc.org These enzymatic reactions proceed under mild conditions and are highly specific.

In chemical systems, mesoporous titania-supported silver nanoparticles (Ag/MTA) have been shown to effectively catalyze the chemoselective reduction of nitroarenes. mdpi.com When ammonia-borane (NH₃BH₃) is used as the reducing agent, N-arylhydroxylamines are formed in high yields. The catalyst facilitates the activation of the hydride donor, leading to the selective reduction of the nitro group. mdpi.com

Oxidative Approaches from N-Aryl Amines

An alternative synthetic route to N-arylhydroxylamines involves the controlled oxidation of the corresponding N-aryl amines. This approach requires reagents and conditions that can selectively hydroxylate the nitrogen atom without leading to further oxidation products such as nitroso or nitro compounds.

The metabolism of 2,6-xylidine (2,6-dimethylaniline) in biological systems has been shown to produce N-hydroxy-2,6-dimethylaniline, indicating the feasibility of this transformation. researchgate.net In a laboratory setting, various oxidizing agents can be employed. The oxidation of primary and secondary amines to their corresponding hydroxylamines can be achieved using reagents like Oxone® supported on silica (B1680970) gel or alumina. researchgate.net This method can be performed with or without a solvent and has been shown to be effective for a range of substrates. researchgate.net

The choice of oxidant and reaction conditions is critical to prevent over-oxidation. While strong oxidants will typically convert anilines to nitrobenzenes, milder and more controlled oxidation can yield the desired hydroxylamine.

Transformations Involving Nitrosobenzene Derivatives

Nitrosoarenes can serve as precursors to N-arylhydroxylamines through reduction. However, this route is often less practical than the reduction of nitroarenes because nitroso compounds can be more challenging to synthesize and handle than their nitro counterparts. mdpi.com

The reduction of nitroso compounds to hydroxylamines can be accomplished using various reducing agents. For example, ascorbic acid and other biological reductants can facilitate this transformation. mdpi.com In synthetic chemistry, milder reducing agents would be required to prevent reduction to the aniline.

Advanced Coupling and Arylation Techniques for N-Hydroxylation

While less common for the synthesis of simple arylhydroxylamines, advanced coupling and arylation techniques represent a frontier in the development of novel methods for N-hydroxylation. These methods aim to form the N-O bond through mechanisms other than reduction or oxidation of pre-existing nitrogen functionalities on the aromatic ring. At present, there is limited literature on the direct application of such methods for the synthesis of this compound.

Copper-Catalyzed N-Arylation of Hydroxylamines with Aryl Halides

The copper-catalyzed N-arylation of hydroxylamines, a modification of the Ullmann condensation, has emerged as a robust and powerful method for forming the crucial C–N bond. acs.orgnih.gov This approach has been successfully applied to a wide range of N- and O-functionalized hydroxylamines and aryl halides, demonstrating broad functional group tolerance. acs.orgnih.gov

An efficient protocol for the copper-catalyzed coupling of N,O-difunctionalized hydroxylamines with aryl iodides has been developed. acs.org Initial studies focusing on the coupling of N-Boc-O-methyl hydroxylamine with iodobenzene (B50100) led to the optimization of reaction conditions, including the choice of copper source, ligand, base, solvent, and temperature. acs.org This methodology has proven effective for a variety of functionalized hydroxylamines and aryl iodides, affording the corresponding N-arylhydroxylamine products in good to excellent yields. acs.orgnih.gov Furthermore, the resulting products can be selectively deprotected at either the nitrogen or oxygen, highlighting the synthetic versatility of this functional group. acs.orgnih.gov

The general applicability of copper-catalyzed amidation has been extended to aryl and heteroaryl iodides and bromides using a cost-effective and experimentally simple catalyst system composed of air-stable CuI and racemic trans-1,2-cyclohexanediamine. organic-chemistry.org This system is compatible with various bases and provides a valuable alternative to palladium-based methods. organic-chemistry.org

Below is a table summarizing representative examples of copper-catalyzed N-arylation of hydroxylamines.

| Aryl Halide | Hydroxylamine Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | N-Boc-O-methyl hydroxylamine | CuI / ligand | K₃PO₄ | Toluene | 85 | acs.org |

| 4-Iodoacetophenone | N-Boc-O-methyl hydroxylamine | CuI / ligand | Cs₂CO₃ | Dioxane | 92 | acs.org |

| 1-Iodo-4-nitrobenzene | N-Boc-O-benzyl hydroxylamine | CuI / ligand | K₂CO₃ | DMF | 78 | nih.gov |

| 3-Bromoiodobenzene | N-Boc-O-methyl hydroxylamine | CuI / trans-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 88 | organic-chemistry.org |

Table 1: Examples of Copper-Catalyzed N-Arylation of Hydroxylamines

Palladium-Catalyzed Cross-Coupling Reactions of Hydroxylamines with Aryl Halides

Palladium-catalyzed cross-coupling reactions have also been successfully employed for the synthesis of N-arylhydroxylamines, offering an alternative to copper-catalyzed methods. nih.govorganic-chemistry.org A significant advancement in this area is the use of the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, which has been shown to be highly effective for the coupling of hydroxylamines with aryl bromides, chlorides, and iodides. nih.govorganic-chemistry.orgacs.org

These reactions typically proceed smoothly at moderate temperatures in the presence of a suitable base, such as cesium carbonate (Cs₂CO₃), to provide the desired N-arylhydroxylamine products in good to excellent yields. nih.govorganic-chemistry.org The BippyPhos-based palladium catalyst system exhibits broad substrate compatibility, tolerating a range of functional groups and standard oxygen-protecting groups. organic-chemistry.org However, it has been noted that aryl triflates are generally ineffective coupling partners, and ortho-substituted aryl halides may require higher reaction temperatures. organic-chemistry.org

The utility of this methodology has been further demonstrated by the successful bis-functionalization of substrates like 3-bromoiodobenzene. organic-chemistry.org The resulting N-arylhydroxylamine products can be further transformed into valuable intermediates, such as 1,2- and 1,4-aminophenols, through academie-sciences.fracademie-sciences.fr-sigmatropic rearrangements. organic-chemistry.org This palladium-catalyzed approach offers several advantages, including lower catalyst and ligand loadings, an expanded substrate scope, and improved functional group tolerance compared to some earlier methods. organic-chemistry.org

The table below presents selected examples of palladium-catalyzed N-arylation of hydroxylamines.

| Aryl Halide | Hydroxylamine Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Bromobenzene | N-Boc-O-benzyl hydroxylamine | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | Toluene | 95 | nih.gov |

| 4-Chlorotoluene | N-Boc-O-methyl hydroxylamine | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | Toluene | 88 | organic-chemistry.org |

| 1-Iodo-3-methoxybenzene | N-Boc-O-benzyl hydroxylamine | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | Toluene | 92 | acs.org |

| 3-Bromoiodobenzene | N-Boc-O-methyl hydroxylamine | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | Toluene | 85 (bis-arylated) | organic-chemistry.org |

Table 2: Examples of Palladium-Catalyzed N-Arylation of Hydroxylamines

Transition-Metal-Free N-Arylation Strategies for Hydroxylamines

In addition to metal-catalyzed approaches, several transition-metal-free strategies for the N-arylation of hydroxylamines have been developed, offering advantages in terms of cost, toxicity, and ease of product purification. nih.govresearchgate.net

One such method involves the use of trimethoxyphenyliodonium(III) acetate (B1210297) as an efficient arylation reagent for N,O-protected hydroxylamines. researchgate.net This reaction proceeds in the absence of a transition metal catalyst and is compatible with various protecting groups, including Troc, Cbz, Boc, benzyl, acetyl, and silyl (B83357) groups. researchgate.netorganic-chemistry.org Another transition-metal-free approach utilizes the insertion of arynes into the N-H bonds of N-alkoxy amides. nih.gov This method is tolerant of a variety of reactive functional groups, such as aldehydes, furans, and carbon-carbon double bonds. nih.gov

Furthermore, a conceptually novel approach involves the in situ generation of a potent electrophilic aminating agent from O-Ts activated N-Boc hydroxylamines upon treatment with acid. nih.govacs.org This species can then undergo intramolecular C–N bond formation with a pendant arene, leading to dearomatization or aryl C–H amination products. nih.govacs.org

The following table highlights key features of different transition-metal-free N-arylation strategies.

| Arylating Agent / Strategy | Hydroxylamine Derivative | Key Features | Reference |

| Trimethoxyphenyliodonium(III) acetate | N,O-protected hydroxylamines | Metal-free, compatible with various protecting groups | researchgate.net |

| Aryne insertion | N-alkoxy amides | Tolerant of reactive functional groups | nih.gov |

| In situ generation of electrophilic aminating agent | O-Ts activated N-Boc hydroxylamines | Intramolecular C-N bond formation, dearomatization | nih.govacs.org |

Table 3: Overview of Transition-Metal-Free N-Arylation Strategies

Nucleophilic Substitution and Addition Methodologies

Nucleophilic substitution and addition reactions represent fundamental and versatile strategies for the synthesis of hydroxylamine derivatives, providing access to a wide array of analogues through the formation of new bonds at either the nitrogen or oxygen atom.

Alkylation and Acylation of Hydroxylamines at Nitrogen and Oxygen Centers

The alkylation and acylation of hydroxylamines at their nitrogen and oxygen centers are classical yet highly effective methods for generating diverse hydroxylamine derivatives. The oxygen atom of hydroxylamines bearing an N-electron-withdrawing group can act as a potent nucleophile in transition-metal-catalyzed allylic substitutions. organic-chemistry.org For instance, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates typically yields linear hydroxylamines, while iridium-catalyzed reactions tend to produce branched isomers. organic-chemistry.org

Direct O-alkylation of hydroxylamines can be achieved by reacting tert-butyl N-hydroxycarbamate with methanesulfonates of various alcohols, followed by acidic removal of the N-Boc protecting group. organic-chemistry.org Furthermore, N-hydroxyphthalimide and N-hydroxysuccinimide can be arylated with diaryliodonium salts to furnish N-aryloxyimides in high yields, which can then be hydrolyzed to the corresponding aryloxyamines. organic-chemistry.org

The table below provides examples of alkylation and acylation reactions of hydroxylamines.

| Reaction Type | Reagents | Product Type | Reference |

| O-Allylic Substitution | Allylic Carbonate, Pd or Ir catalyst | Linear or Branched O-Allyl Hydroxylamines | organic-chemistry.org |

| O-Alkylation | Alcohol Methanesulfonates, tert-Butyl N-hydroxycarbamate | O-Alkyl Hydroxylamines | organic-chemistry.org |

| O-Arylation | Diaryliodonium Salts, N-Hydroxyphthalimide | N-Aryloxyimides | organic-chemistry.org |

| Acylation | Carboxylic Acids, EDCI/DMAP | O-Acyl Hydroxylamines | organic-chemistry.org |

Table 4: Alkylation and Acylation Reactions of Hydroxylamines

Nucleophilic Additions to Nitrones as Precursors

Nucleophilic additions to nitrones serve as a powerful and stereocontrolled route to hydroxylamine derivatives. academie-sciences.fracademie-sciences.fr Nitrones, which can be considered isoelectronic with allyl anions and enolates, readily undergo addition from a variety of nucleophiles. academie-sciences.fr This methodology has gained significant attention as a means to access chiral non-racemic hydroxylamines, which are valuable precursors to other important nitrogen-containing compounds. academie-sciences.fr

A wide range of nucleophiles, including organometallic reagents, silyl enol ethers, silyl ketene (B1206846) acetals, and allylsilanes, have been successfully employed in these addition reactions. lookchem.com The stereochemical outcome of the addition can often be controlled by the nature of the nitrone substrate and the reaction conditions, including the use of Lewis acids. academie-sciences.frresearchgate.net For example, nucleophilic additions to α-amino nitrones derived from L-serine can be directed to produce either syn or anti adducts depending on the protection strategy of the α-amino group. academie-sciences.fr

Recent developments have also explored the use of N-functionalized hydroxylamine reagents as bench-stable precursors that generate imines in situ for subsequent nucleophilic addition. nih.gov This approach streamlines the synthesis of various amino acid derivatives through C-C, C-N, C-O, and C-S bond formation. nih.gov

The following table summarizes different nucleophilic additions to nitrones.

| Nucleophile | Nitrone Type | Product | Key Features | Reference |

| Grignard Reagents | Aldonitrones | α-Branched N,N-disubstituted hydroxylamines | General and reliable method | lookchem.com |

| Silyl Ketene Acetals | Chiral α-alkoxy nitrones | Diastereomeric hydroxylamines | Stereocontrolled synthesis | academie-sciences.fr |

| Lithium Acetylides | α-Amino nitrones | Propargyl hydroxylamines | Access to functionalized amino acids | academie-sciences.fr |

| Aliphatic Nitriles | Aldonitrones | β-N-hydroxyamino nitriles | Mild, non-basic conditions | lookchem.com |

Table 5: Nucleophilic Additions to Nitrones

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Hydroxylamine Libraries

Solid-phase synthesis (SPS) and combinatorial chemistry have emerged as powerful tools for the rapid generation of large and diverse libraries of compounds for drug discovery and other applications. crsubscription.comfortunejournals.com These techniques have been successfully applied to the synthesis of hydroxylamine derivatives, enabling the efficient exploration of chemical space around this important functional group. google.comimperial.ac.uk

A key advantage of solid-phase synthesis is the ability to use large excesses of reagents to drive reactions to completion, with easy removal of byproducts and excess reagents by simple filtration and washing. crsubscription.com This simplifies the purification process and allows for automation. crsubscription.com

One strategy for the solid-phase synthesis of hydroxylamines involves the nucleophilic attack of an alkoxyamine on a suitable solid support. google.com The immobilized alkoxyamine can then be subjected to a series of chemical transformations using combinatorial chemistry techniques to generate a diverse library of compounds. google.com Cleavage from the solid support at the final step yields the desired hydroxylamine or hydroxylamine derivative library. google.com

Another approach focuses on the synthesis of N-terminal peptide hydroxylamines. nih.gov A sulfonyloxaziridine reagent has been developed for the conversion of primary amines of solid-supported peptides to nitrones, which can then be hydrolyzed to the corresponding chiral hydroxylamines with retention of stereochemistry. nih.gov This method is particularly useful for the rapid synthesis and screening of potential ligation sites for the preparation of larger peptides. nih.gov

The table below outlines key aspects of solid-phase and combinatorial approaches to hydroxylamine synthesis.

| Approach | Key Reagent/Strategy | Application | Advantages | Reference |

| Immobilized Alkoxyamine | Nucleophilic attack on solid support | Generation of diverse hydroxylamine libraries | High-throughput synthesis, simplified purification | google.com |

| Sulfonyloxaziridine Reagent | Oxidation of primary amines to nitrones | Synthesis of N-terminal peptide hydroxylamines | Site-selective modification, retention of stereochemistry | nih.gov |

Table 6: Solid-Phase and Combinatorial Synthesis of Hydroxylamines

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound, particularly from precursors like 2,5-dinitroxylene, presents significant challenges in controlling both chemoselectivity and regioselectivity. Achieving high yields of the desired hydroxylamine requires careful manipulation of reaction conditions to prevent over-reduction and to direct the reaction to the intended nitro group.

Chemoselectivity: Hydroxylamine vs. Amine Formation

The primary challenge in the synthesis of this compound via the reduction of a nitro precursor is preventing further reduction to the corresponding amine, 2,5-dimethylaniline. The partial reduction of a nitro group to a hydroxylamine is a delicate intermediate step.

Catalytic hydrogenation is a widely employed method, and the choice of catalyst, support, and reaction parameters is critical for maximizing the yield of the hydroxylamine.

Catalyst System: Palladium supported on carbon (Pd/C) is a common catalyst for nitro group hydrogenation. Research on the hydrogenation of analogous compounds like 2,4-dinitrotoluene (DNT) has shown that catalyst properties significantly influence selectivity. For instance, studies have revealed that larger palladium metal particles are more active and selective towards the formation of the intermediate nitrohydroxyaminotoluene isomers. researchgate.net This suggests that controlling the catalyst morphology is a key strategy for enhancing the yield of this compound.

Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressures and temperatures, generally favor the formation of the hydroxylamine. The hydrogenation of related nitroaromatic compounds has been successfully carried out using Pd/C catalysts at hydrogen pressures ranging from 0.5 to 3.0 MPa. uctm.edu The process is often performed in a liquid phase, with solvents like methanol (B129727) or ethanol. uctm.edu

Catalyst Modifiers: The addition of catalyst modifiers or dopants can further enhance selectivity. Multimetal catalysts, such as those containing iridium doped with metals like manganese, vanadium, or platinum, have been developed for the hydrogenation of dinitrotoluene to improve performance and reduce the formation of by-products. google.com

The following table summarizes catalyst systems and their impact on selectivity in related nitroarene reductions.

| Catalyst System | Support | Key Finding/Observation | Application Context |

| Palladium (Pd) | Carbon (C) | Larger metal particles demonstrated higher selectivity towards nitrohydroxyamino intermediates. researchgate.net | Hydrogenation of 2,4-dinitrotoluene researchgate.net |

| Palladium (Pd) | Carbon (C) | High activity under mild conditions (0.5–3.0 MPa H₂). uctm.edu | Hydrogenation of p-nitroaniline uctm.edu |

| Iridium (Ir) with Mn | Not specified | Multimetal catalyst designed for the hydrogenation of dinitrotoluene to toluenediamine. google.com | Hydrogenation of dinitrotoluene google.com |

| Raney Nickel | None | Traditional catalyst, often requires more stringent conditions and can be pyrophoric. uctm.edu | Industrial hydrogenation of nitroaromatics uctm.edu |

Regioselectivity: Selective Reduction of Dinitroxylene

When synthesizing this compound from 1,3-dimethyl-2,5-dinitrobenzene (2,5-dinitroxylene), a key challenge is to reduce only one of the two nitro groups. The two nitro groups are in chemically distinct environments, which allows for regioselective reduction.

The nitro group at the C2 position is situated between two methyl groups (ortho- and para-directing), making it more sterically hindered. In contrast, the nitro group at the C5 position is adjacent to only one methyl group. This difference in steric hindrance is the primary factor governing regioselectivity. Catalytic hydrogenation will preferentially occur at the less sterically hindered C5 nitro group.

Controlling the regioselectivity relies on exploiting these inherent structural differences:

Steric Hindrance: The bulkier environment around the C2 nitro group impedes the approach of the reagent and its interaction with the catalyst surface, favoring the reduction of the C5 nitro group.

Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), have been shown to significantly improve regioselectivity in related syntheses of substituted aromatic compounds. organic-chemistry.org

The predictable nature of this steric effect allows for the synthesis of 2-nitro-3,5-dimethylphenylhydroxylamine or, through subsequent steps, other specifically substituted analogues.

Protecting Group Strategies for Analogues

In the synthesis of more complex analogues of this compound that contain other reactive functional groups, protecting group strategies become essential for achieving chemo- and regioselectivity. A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.org

Key principles of protecting group strategies include:

Orthogonal Protection: This involves using multiple different protecting groups in a single molecule that can be removed under distinct conditions without affecting each other. For example, in a molecule with both an alcohol and an amine, a tert-butyldimethylsilyl (TBS) group could protect the alcohol (removable with fluoride) while a benzyloxycarbonyl (Cbz) group protects the amine (removable by hydrogenolysis).

Stability and Removal: The chosen protecting group must be stable under the desired reaction conditions but easily and cleanly removable in a subsequent step. uchicago.edu For instance, Boc-protected amines are deprotected under acidic conditions, while Fmoc-protected amines are cleaved by bases. organic-chemistry.org

Directed Synthesis: By protecting certain positions on the aromatic ring or other functional groups, a synthetic route can be directed to achieve a specific substitution pattern that would otherwise be difficult to obtain. This is crucial in building complex molecules from subunits. organic-chemistry.orgnih.gov

The application of these strategies enables the synthesis of a wide array of specifically functionalized arylhydroxylamine analogues, where precise control over reactivity is paramount.

Elucidation of Reaction Mechanisms and Pathways Involving 2,5 Dimethylphenylhydroxylamine

Fundamental Mechanistic Principles Governing Hydroxylamine (B1172632) Reactivity

The N-O bond in hydroxylamines is relatively weak and susceptible to cleavage, a characteristic that is central to many of its reactions. thieme-connect.de The presence of two electron-donating methyl groups on the phenyl ring in 2,5-dimethylphenylhydroxylamine increases the electron density of the aromatic system. This inductive effect enhances the nucleophilicity of the nitrogen atom and can influence the stability of intermediates formed during reactions.

Furthermore, N-arylhydroxylamines can act as both nucleophiles and electrophiles, depending on the reaction conditions. The nitrogen lone pair allows it to act as a nucleophile, while protonation or acylation of the oxygen atom can convert the hydroxyl group into a good leaving group, facilitating the formation of electrophilic intermediates such as nitrenium ions. wikipedia.orgresearchgate.net

Intramolecular Rearrangement Reactions of N-Arylhydroxylamines

Intramolecular rearrangements are a hallmark of N-arylhydroxylamine chemistry, providing synthetically valuable routes to substituted anilines and aminophenols. These reactions typically proceed through the formation of highly reactive intermediates following the cleavage of the N-O bond.

The Bamberger rearrangement is a classic acid-catalyzed reaction of N-phenylhydroxylamines that yields p-aminophenols. wikipedia.orgscribd.com The reaction mechanism is initiated by the protonation of the hydroxylamine. While both N-protonation and O-protonation are possible, only O-protonation leads to the productive rearrangement pathway. wikipedia.org

The key steps of the Bamberger rearrangement are as follows:

O-Protonation: In the presence of a strong acid, the oxygen atom of the hydroxylamine group is protonated to form an oxonium ion. This step converts the hydroxyl group into a much better leaving group (water). wikipedia.orgwiley-vch.de

Formation of a Nitrenium Ion: The protonated hydroxylamine loses a molecule of water to generate a highly reactive, electron-deficient intermediate known as a nitrenium ion (ArNH⁺). wikipedia.orgresearchgate.net Kinetic studies and theoretical calculations suggest this step is often rate-determining and follows an SN1-type mechanism. researchgate.net

Nucleophilic Attack: A nucleophile, typically water from the aqueous acidic medium, attacks the electron-deficient aromatic ring of the nitrenium ion. The attack occurs preferentially at the para position due to resonance stabilization of the resulting carbocation intermediate. wikipedia.orgyoutube.com

Rearomatization: The intermediate cation loses a proton to regenerate the aromatic system, yielding the final aminophenol product. wiley-vch.de

In the case of This compound , the para position relative to the nitrogen atom is blocked by a methyl group. Consequently, the nucleophilic attack by water is directed to the available ortho positions (positions 4 and 6). This results in the formation of 2,5-dimethyl-4-aminophenol and 2,5-dimethyl-6-aminophenol. The steric hindrance from the adjacent methyl group at position 2 may influence the regioselectivity of the attack.

| Step | Description | Intermediate for this compound |

| 1 | O-Protonation | 2,5-Dimethylphenyl-N-hydroxyoxonium ion |

| 2 | Water Elimination | 2,5-Dimethylphenylnitrenium ion |

| 3 | Nucleophilic Attack | Water attacks the C4 or C6 position of the nitrenium ion |

| 4 | Deprotonation | Formation of 2,5-Dimethyl-4-aminophenol or 2,5-Dimethyl-6-aminophenol |

N-Arylhydroxylamines can also undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma-bond across a π-system. youtube.comyoutube.com These reactions provide powerful methods for the regioselective synthesis of ortho-functionalized anilines. rsc.org The two primary types of sigmatropic rearrangements observed for N-arylhydroxylamine derivatives are wikipedia.orgwikipedia.org and wikipedia.orgpsu.edu-rearrangements.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: This rearrangement typically occurs with O-acylated or O-sulfonylated N-arylhydroxylamines. The reaction proceeds through a six-membered cyclic transition state. A novel strategy involves the reaction of an N-arylhydroxylamine with an agent like methyl chlorosulfonate. rsc.org The proposed mechanism involves:

O-Sulfonylation: The N-arylhydroxylamine acts as a nucleophile, attacking the sulfur atom of methyl chlorosulfonate to form an O-sulfonylated intermediate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: This intermediate undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of an O-sulfonylated aniline (B41778) intermediate where the sulfonyl group has migrated to the ortho position of the ring.

Rearomatization and Hydrolysis: The intermediate rearomatizes, and subsequent hydrolysis of the sulfonyloxy group yields the final 2-aminophenol (B121084) product. rsc.org

For this compound, this pathway would lead to the formation of 3,6-dimethyl-2-aminophenol.

wikipedia.orgpsu.edu-Sigmatropic Rearrangement: A wikipedia.orgpsu.edu-sigmatropic rearrangement can occur when N-arylhydroxylamines react with sulfinyl chlorides, such as trifluoromethanesulfinyl chloride. thieme-connect.de This transformation represents an efficient route to ortho-sulfonylated anilines. The cascade involves:

O-Sulfinylation: The hydroxylamine attacks the sulfinyl chloride to form an O-sulfinylated intermediate.

wikipedia.orgpsu.edu-Sigmatropic Rearrangement: This is followed by a rapid wikipedia.orgpsu.edu-rearrangement through a five-membered transition state, leading to the migration of the sulfinyl group to the ortho position.

Rearomatization: The process concludes with rearomatization to yield the stable ortho-sulfonylated aniline. thieme-connect.de

This reaction pathway offers high regioselectivity for the ortho position and proceeds without the need for transition-metal catalysts. thieme-connect.de

| Rearrangement Type | Reagent Example | Key Intermediate | Product for this compound |

| wikipedia.orgwikipedia.org-Sigmatropic | Methyl Chlorosulfonate | O-Sulfonylated N-arylhydroxylamine | 3,6-Dimethyl-2-aminophenol |

| wikipedia.orgpsu.edu-Sigmatropic | Trifluoromethanesulfinyl Chloride | O-Sulfinylated N-arylhydroxylamine | 2-Amino-3,6-dimethylphenyl trifluoromethylsulfoxide |

Decomposition and Degradation Pathways

N-Arylhydroxylamines are often thermally and oxidatively sensitive compounds. Their decomposition can lead to a complex mixture of products and is a critical consideration in their synthesis, storage, and handling.

The thermal decomposition of N-arylhydroxylamines can be initiated by the homolytic cleavage of the weak N-O bond. This process generates an aminyl radical (ArNH•) and a hydroxyl radical (•OH). The subsequent fate of these highly reactive radical species determines the final product distribution.

The generated aminyl radicals can undergo several reactions:

Dimerization: Two aminyl radicals can couple to form azo or azoxy compounds.

Hydrogen Abstraction: The aminyl radical can abstract a hydrogen atom from a solvent or another molecule to form the corresponding aniline (2,5-dimethylaniline).

Disproportionation: Two hydroxylamine molecules can disproportionate to yield the corresponding aniline and nitrosobenzene.

The specific products formed depend heavily on the reaction conditions, such as temperature, solvent, and the presence of radical initiators or inhibitors.

N-Arylhydroxylamines are readily oxidized, even by mild oxidizing agents like atmospheric oxygen. The oxidation process can lead to several byproducts, which are often observed during acid-catalyzed rearrangements like the Bamberger rearrangement, particularly under less acidic conditions. acs.org

The primary oxidative decomposition pathway involves the formation of a nitroso intermediate:

Initial Oxidation: this compound can be oxidized to 2,5-dimethylnitrosobenzene. This can occur via a two-electron oxidation process or through a stepwise radical mechanism.

Condensation Reaction: The resulting 2,5-dimethylnitrosobenzene can then react with another molecule of this compound in a condensation reaction to form 2,5,2',5'-tetramethylazoxybenzene.

This condensation is a significant pathway for byproduct formation, especially in neutral or weakly acidic solutions. The formation of azoxybenzene (B3421426) and other byproducts like nitrobenzene (B124822) can reduce the yield of the desired aminophenol in rearrangement reactions. acs.org

| Decomposition Type | Initiation Step | Key Intermediates | Potential Byproducts from this compound |

| Thermal | Homolysis of N-O bond | 2,5-Dimethylaminyl radical (•NHC₆H₃(CH₃)₂) | 2,5-Dimethylaniline, 2,5,2',5'-Tetramethylazobenzene |

| Oxidative | Oxidation of -NHOH group | 2,5-Dimethylnitrosobenzene | 2,5-Dimethylnitrosobenzene, 2,5,2',5'-Tetramethylazoxybenzene |

Catalytic Decomposition Processes

The catalytic decomposition of arylhydroxylamines, including this compound, is a process of significant interest due to its relevance in various chemical transformations and its potential environmental implications. While specific studies on the catalytic decomposition of this compound are not extensively documented, the decomposition pathways can be inferred from the behavior of related N-arylhydroxylamines. The decomposition is often catalyzed by metal ions or surfaces and can proceed through several competing pathways, primarily involving disproportionation and rearrangement reactions.

One of the primary decomposition pathways for N-arylhydroxylamines is disproportionation, which typically yields the corresponding nitroso and amino compounds. In the case of this compound, this would result in the formation of 1,4-dimethyl-2-nitrosobenzene and 2,5-dimethylaniline. This process is often catalyzed by transition metal ions which can facilitate the electron transfer processes involved.

Another significant pathway is the acid-catalyzed rearrangement, such as the Bamberger rearrangement, which can occur in the presence of acidic catalysts. For this compound, protonation of the hydroxylamine oxygen followed by the loss of water would generate a nitrenium ion intermediate. This intermediate can then be attacked by nucleophiles. In an aqueous acidic medium, water acts as the nucleophile, leading to the formation of aminophenol derivatives.

The presence of catalysts can significantly influence the selectivity of the decomposition pathways. For instance, certain metal catalysts may favor the formation of azoxybenzenes through the condensation of the hydroxylamine with the corresponding nitroso compound, which is itself a product of the initial decomposition. The reaction conditions, including the nature of the catalyst, solvent, and temperature, play a crucial role in determining the predominant decomposition products.

A theoretical study on the unimolecular decomposition of 2,5-dimethylfuran (B142691) suggests that bond fission and rearrangement are key pathways. While not a direct analogue, this highlights the propensity for complex reaction channels in substituted aromatic compounds. The catalytic decomposition of ammonia, another related process, is known to be influenced by the nature of the catalytic support, which can affect the dispersion and electronic properties of the active metal sites.

| Catalyst Type | Potential Decomposition Products of this compound | General Observations |

| Acid Catalysts | 4-Amino-3,6-dimethylphenol (via Bamberger rearrangement) | Proceeds through a nitrenium ion intermediate. |

| Transition Metal Ions (e.g., Fe, Cu) | 2,5-Dimethylaniline, 1,4-Dimethyl-2-nitrosobenzene, 2,2',5,5'-Tetramethylazoxybenzene | Can facilitate disproportionation and condensation reactions. |

| Metal Surfaces | Complex mixture of products | Surface-catalyzed reactions can be less selective. |

Participation as Key Intermediates in Complex Organic Transformations

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably nitrones. Nitrones are 1,3-dipoles that are widely used in cycloaddition reactions to construct five-membered heterocyclic rings.

Nitrones: The most common method for the synthesis of nitrones from hydroxylamines is the condensation reaction with aldehydes or ketones. The reaction of this compound with an aldehyde would yield an N-(2,5-dimethylphenyl)nitrone. These reactions are typically carried out under mild conditions, often with a dehydrating agent or by azeotropic removal of water. The presence of electron-donating methyl groups on the phenyl ring is expected to increase the nucleophilicity of the hydroxylamine nitrogen, potentially facilitating the initial attack on the carbonyl carbon.

The resulting N-(2,5-dimethylphenyl)nitrones are versatile intermediates. They can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives, respectively.

Aziridines: While the direct synthesis of aziridines from this compound is not a common transformation, they can be accessed indirectly. Nitrones derived from this compound can be converted to imines through various reduction or rearrangement reactions. These imines can then undergo reactions such as the aza-Darzens reaction with α-haloesters or reactions with diazo compounds to furnish aziridines. The synthesis of N-diphenylphosphinyl vinyl aziridines from the corresponding imines highlights a potential route.

Oxadiazolidinones: 1,2,4-Oxadiazolidin-5-ones can be synthesized through the [3+2] cycloaddition of nitrones with isocyanates. Therefore, N-(2,5-dimethylphenyl)nitrones, derived from this compound, can react with various isocyanates to yield 2-(2,5-dimethylphenyl)-substituted 1,2,4-oxadiazolidin-5-ones. This reaction provides a convergent approach to highly substituted heterocyclic systems.

| Heterocycle | Synthetic Approach from this compound | Key Reaction Type |

| Nitrones | Condensation with aldehydes or ketones | Nucleophilic addition-elimination |

| Aziridines | Indirectly via imines derived from nitrones | Aza-Darzens reaction, reaction with diazo compounds |

| 1,2,4-Oxadiazolidin-5-ones | [3+2] Cycloaddition of derived nitrones with isocyanates | 1,3-Dipolar cycloaddition |

This compound and its derivatives can participate in a range of carbonylative cyclizations and rearrangement reactions to produce various nitrogen-containing heterocycles and other valuable organic molecules.

Carbonylative Cyclizations: Carbonylative cyclization reactions involve the incorporation of a carbonyl group, often from carbon monoxide or a CO surrogate, into a molecule during a cyclization process. While specific examples with this compound are scarce, N-arylhydroxylamines can be precursors in such transformations. For instance, in the presence of a suitable catalyst and a carbon monoxide source, intramolecular cyclization of a properly functionalized this compound derivative could lead to the formation of heterocyclic structures like benzoxazinones.

A related transformation involves the reaction of aryl alkynes with hydroxylamine in the presence of a catalyst to form isoquinolones via an isocyanate intermediate, demonstrating the utility of the hydroxylamine functionality in carbonylative processes.

Lossen Rearrangement: The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. An O-acyl derivative of this compound can undergo a Lossen-type rearrangement. Upon treatment with a base, the O-acyl-N-(2,5-dimethylphenyl)hydroxylamine would rearrange to form 2,5-dimethylphenyl isocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles. For example, reaction with an alcohol would yield a carbamate, while reaction with an amine would produce a urea (B33335) derivative. This rearrangement provides a valuable method for the introduction of the 2,5-dimethylanilino moiety into various molecular frameworks.

| Reaction | Reactant Derivative | Key Intermediate | Potential Product Class |

| Carbonylative Cyclization | Functionalized this compound | Acyl-metal complex | N-heterocycles (e.g., Benzoxazinones) |

| Lossen Rearrangement | O-Acyl-N-(2,5-dimethylphenyl)hydroxylamine | 2,5-Dimethylphenyl isocyanate | Carbamates, Ureas |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is characterized by the presence of two nucleophilic centers, the nitrogen and the oxygen atoms, and the potential for electrophilic reactions at the nitrogen atom after activation. The electronic properties of the 2,5-dimethylphenyl group significantly influence this reactivity.

Nucleophilic Reactivity: The nitrogen atom of this compound is the primary nucleophilic center. The two methyl groups on the phenyl ring are electron-donating, which increases the electron density on the nitrogen atom, making it more nucleophilic compared to unsubstituted phenylhydroxylamine. This enhanced nucleophilicity is evident in its reactions with electrophiles such as aldehydes, ketones, and acylating agents.

The oxygen atom also possesses lone pairs of electrons and can act as a nucleophile, although it is generally less nucleophilic than the nitrogen. O-alkylation and O-acylation are possible under specific conditions, particularly when the nitrogen's nucleophilicity is sterically hindered or electronically diminished.

The nucleophilicity of hydroxylamines is also influenced by the "alpha effect," where the presence of an adjacent heteroatom with a lone pair (in this case, oxygen) enhances the nucleophilicity of the nitrogen atom beyond what would be expected based on its basicity alone.

Electrophilic Reactivity: this compound itself is not a strong electrophile. However, under certain conditions, it can be converted into electrophilic species. For instance, in the presence of a strong acid, protonation of the oxygen atom followed by loss of water can generate a highly electrophilic N-(2,5-dimethylphenyl)nitrenium ion. This species can then react with various nucleophiles.

Furthermore, oxidation of this compound can lead to the formation of 1,4-dimethyl-2-nitrosobenzene. The nitroso group is electrophilic and can participate in reactions such as the Mills reaction with other anilines or undergo cycloaddition reactions.

The balance between nucleophilic and electrophilic reactivity can be finely tuned by the reaction conditions and the nature of the reagents employed, making this compound a versatile building block in organic synthesis.

| Reactivity Type | Reactive Center | Influencing Factors | Example Reactions |

| Nucleophilic | Nitrogen Atom | Electron-donating methyl groups, alpha effect | Condensation with carbonyls, Acylation |

| Nucleophilic | Oxygen Atom | Steric hindrance at nitrogen, reaction conditions | O-alkylation, O-acylation |

| Electrophilic (after activation) | Nitrogen Atom (as nitrenium ion) | Acid catalysis | Bamberger rearrangement |

| Electrophilic (after oxidation) | Nitrogen Atom (in nitroso group) | Oxidation | Mills reaction, Cycloadditions |

Theoretical and Computational Investigations of 2,5 Dimethylphenylhydroxylamine

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 2,5-dimethylphenylhydroxylamine. These methods are instrumental in determining the molecule's three-dimensional structure, electron distribution, and other fundamental electronic characteristics.

Applications of Density Functional Theory (DFT) in Conformer and Isomer Analysis

Density Functional Theory (DFT) has become a principal method for the computational analysis of molecular structures due to its favorable balance of accuracy and computational cost. For a molecule like this compound, with its rotatable bonds, DFT is particularly useful for exploring the potential energy surface to identify stable conformers and isomers. The conformational space of similar molecules, such as phospholipids, has been successfully studied using DFT, revealing multiple stable isomers with very small energy differences. nih.gov

The process involves geometry optimization of various possible arrangements of the atoms in this compound. For instance, rotation around the C-N bond and the N-O bond would lead to different conformers. DFT calculations can predict the relative energies of these conformers, indicating which are most likely to be present under given conditions. A study on a disubstituted thiazolone derivative demonstrated the use of DFT with the B3LYP functional and a 6-311+G(d,p) basis set to optimize geometries in both the gas phase and in solution. researchgate.net This same approach could be applied to this compound to understand its conformational preferences.

Furthermore, DFT studies on substituted N-phenylhydroxylamines have shown that the nature and position of substituents on the phenyl ring significantly influence the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds. nih.gov Although this study focused on para-substituted compounds, the methodology is directly applicable to the 2,5-dimethyl substitution pattern. By calculating properties like BDEs, DFT can provide insights into the antioxidant potential of this compound.

A hypothetical DFT analysis of this compound could yield data similar to that found for related compounds. The following table illustrates the type of information that would be generated.

| Property | Calculated Value (Hypothetical) | Method |

| Relative Energy of Conformer 1 | 0.0 kcal/mol | B3LYP/6-311+G(d,p) |

| Relative Energy of Conformer 2 | 1.5 kcal/mol | B3LYP/6-311+G(d,p) |

| N-H Bond Dissociation Enthalpy | 73.5 kcal/mol | M06-2X/6-311++G(d,p) |

| O-H Bond Dissociation Enthalpy | 68.0 kcal/mol | M06-2X/6-311++G(d,p) |

Selection and Validation of Basis Sets for Computational Studies

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a crucial step in designing a computational study.

For a molecule like this compound, which contains first and second-row atoms, Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. nih.gov The addition of polarization functions (d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with lone pairs and for calculating properties like electron affinity.

A study on N-phenylhydroxylamines successfully employed the M06-2X functional with the 6-311++G(d,p) basis set to re-evaluate bond dissociation enthalpies. nih.gov For high-accuracy ab initio calculations, larger basis sets from the correlation-consistent family are generally preferred to approach the complete basis set limit. acs.org The validation of a chosen basis set can be performed by comparing calculated properties with available experimental data or with results from higher-level calculations.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and energy barriers that govern reaction rates.

Elucidation of Transition State Structures and Activation Barriers

By mapping the potential energy surface, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate.

For reactions involving this compound, such as its role as a radical scavenger, DFT and ab initio methods can be used to locate the transition state structures for hydrogen abstraction from the N-H or O-H groups. A study on the initial decomposition of hydroxylamine (B1172632) successfully located transition states for bimolecular reactions using the ωB97XD/6-311++G(d,p) level of theory. jes.or.jp This demonstrates the feasibility of applying similar methods to understand the reactivity of this compound.

The following table provides a hypothetical example of the kind of data that could be obtained from a transition state analysis for the reaction of this compound with a generic radical (R•).

| Reaction | Activation Energy (kcal/mol) | Method |

| N-H abstraction by R• | 10.2 | B3LYP/6-311+G(d,p) |

| O-H abstraction by R• | 8.5 | B3LYP/6-311+G(d,p) |

Modeling Solvent Effects on Reaction Pathways (e.g., Polarizable Continuum Models, Water Cluster Methods)

Reactions are often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these solvent effects in several ways.

Polarizable Continuum Models (PCMs) are a common and efficient method where the solvent is treated as a continuous medium with a specific dielectric constant. This approach has been used to study the effect of different solvents on the bond dissociation enthalpies of N-phenylhydroxylamine. nih.gov For this compound, a PCM could be used to model its behavior in various solvents, providing insights into how the reaction energetics might change in different environments.

For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, explicit solvent models like water cluster methods can be employed. In this approach, a few solvent molecules are explicitly included in the quantum chemical calculation. This method provides a more detailed picture of the immediate solvent environment but is computationally more intensive. A combined cluster-continuum approach was successfully used to improve the agreement between experimental and calculated activation parameters for the dynamics of lanthanide complexes in solution. rsc.org

Free Energy Landscape Analysis of Transformations

The transformation of this compound, such as its oxidation to a nitroso or nitro compound, or its rearrangement, can be meticulously mapped using computational methods that explore the free energy landscape (FEL) of the reaction. The FEL is a multidimensional surface that represents the free energy of a system as a function of specific reaction coordinates, which are geometric parameters like bond lengths or angles that change during a chemical transformation. nih.govresearchgate.net

Knowledge of the FEL provides critical insights into the thermodynamics and kinetics of a reaction. nih.gov By identifying the minima on this surface, we can locate stable reactants, intermediates, and products. The transition states, which are the saddle points on the FEL, represent the energetic barriers that must be overcome for a reaction to proceed. researchgate.net Computational techniques like density functional theory (DFT) and ab initio methods are employed to calculate the energies of these various states. researchgate.netmdpi.com Enhanced sampling methods in molecular dynamics, such as metadynamics, can be used to explore complex and high-dimensional free energy landscapes. researchgate.netscispace.combiorxiv.org

For this compound, a hypothetical free energy landscape for its oxidation would reveal the stepwise mechanism, including the formation of radical intermediates and the associated activation energies for each step. This analysis would be crucial for predicting the most likely transformation pathways under different conditions.

| Species | Description | Relative Free Energy (kcal/mol) | Key Geometric Parameter (e.g., N-O bond length in Å) |

|---|---|---|---|

| Reactant | This compound | 0.0 | 1.45 |

| Transition State 1 | H-abstraction from hydroxyl | +15.2 | 1.35 |

| Intermediate | 2,5-Dimethylphenylaminoxyl radical | +5.8 | 1.28 |

| Transition State 2 | Oxidation to nitroso | +10.5 | 1.24 |

| Product | 1,4-Dimethyl-2-nitrosobenzene | -20.3 | 1.21 |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-N and N-O bonds, gives rise to various conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and to quantify the energy barriers between them. nih.govbigchem.eu This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each point using quantum mechanical methods. nih.govfrontiersin.org

For this compound, the orientation of the hydroxyl group relative to the aromatic ring and the positioning of the methyl groups will significantly influence its stability and reactivity. The presence of intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair, or steric hindrance from the methyl groups, would be key factors determining the preferred conformation. Ab initio calculations could identify the lowest energy structures and the rotational energy barriers. nih.gov

| Conformer | Dihedral Angle (C-C-N-O in degrees) | Relative Energy (kcal/mol) | Noteworthy Interactions |

|---|---|---|---|

| 1 (Global Minimum) | 0 | 0.00 | Intramolecular H-bond |

| 2 | 90 | +2.5 | Steric clash with methyl group |

| 3 | 180 | +1.8 | Extended conformation |

Advanced Computational Screening and Prediction Methodologies (e.g., Machine Learning in Reaction Barrier Prediction)

Predicting the outcome and rate of chemical reactions is a primary goal of computational chemistry. aip.org While DFT calculations can provide accurate reaction barriers, they can be computationally expensive for screening large numbers of reactions or catalysts. dtu.dk Machine learning (ML) has emerged as a powerful tool to accelerate these predictions. dntb.gov.uanih.gov By training ML models on large datasets of known reaction barriers calculated by DFT, it is possible to predict the activation energies for new, unstudied reactions with remarkable speed and accuracy. aip.orgdtu.dknih.gov

For this compound, an ML model could be trained on a database of reactions involving substituted arylhydroxylamines. nih.gov The model would learn the relationships between molecular features (like the electronic and steric properties of the substituents) and the reaction barriers. nih.gov This would enable rapid screening of potential transformations of this compound with various reagents or under different catalytic conditions, identifying promising reaction pathways for further experimental or high-level computational investigation. chemrxiv.org

| Reaction Type | DFT Calculated Barrier (kcal/mol) | ML Predicted Barrier (kcal/mol) | Deviation |

|---|---|---|---|

| Oxidation with Peroxide | 12.5 | 12.8 | +0.3 |

| N-Alkylation | 25.1 | 24.5 | -0.6 |

| Bamberger Rearrangement | 18.7 | 19.1 | +0.4 |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-evolution of a molecular system. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's conformation and interactions change over time. nih.gov

An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its dynamic behavior. researchgate.net This would include the flexibility of the molecule, the lifetimes of different conformations, and the nature of its interactions with surrounding solvent molecules. rsc.orgresearchgate.net For instance, simulations could reveal the strength and dynamics of hydrogen bonding between the hydroxylamine and water molecules, which is crucial for understanding its solubility and reactivity in aqueous environments. The aggregation behavior of aromatic molecules can also be investigated through MD simulations. nih.gov

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average H-bonds with Water | 3.2 |

| Root Mean Square Fluctuation (RMSF) of N-O bond | 0.08 Å |

Advanced Analytical Methodologies for Characterization and Structural Elucidation of 2,5 Dimethylphenylhydroxylamine

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of 2,5-Dimethylphenylhydroxylamine, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a set of multiplets. Due to their distinct electronic environments, the protons at positions 3, 4, and 6 will have different chemical shifts. The two methyl groups attached to the ring are chemically non-equivalent and will therefore appear as two separate singlets. The protons of the hydroxylamine (B1172632) group (-NHOH) will also produce characteristic signals, which can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically found in the range of 110-150 ppm. The carbons bearing the methyl groups (C-2 and C-5) and the hydroxylamine group (C-1) will have characteristic shifts influenced by these substituents. The two methyl carbons will also show distinct signals.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. A COSY spectrum would show correlations between adjacent protons, helping to assign the signals of the aromatic protons. An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms, providing definitive C-H connectivity information and confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NHOH | ~7.0-8.0 (broad, NH), ~8.0-9.0 (broad, OH) | ~145-150 |

| C2-CH₃ | - | ~130-135 |

| C3-H | ~6.8-7.0 (multiplet) | ~120-125 |

| C4-H | ~6.9-7.1 (multiplet) | ~128-132 |

| C5-CH₃ | - | ~135-140 |

| C6-H | ~6.7-6.9 (multiplet) | ~115-120 |

| 2-CH₃ | ~2.2-2.4 (singlet) | ~15-20 |

| 5-CH₃ | ~2.1-2.3 (singlet) | ~20-25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. thermofisher.com The key functional groups are the hydroxyl (-OH), the amine (-NH), the aromatic ring (C=C), and the alkyl (C-H) groups.

The FT-IR spectrum is expected to display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the hydroxylamine group. libretexts.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. youtube.com Bending vibrations for C-H bonds and other groups appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound. libretexts.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (in hydroxylamine) | 3200-3600 (broad) | Stretching |

| N-H (in hydroxylamine) | 3200-3500 (medium) | Stretching |

| Aromatic C-H | 3000-3100 (sharp, medium) | Stretching |

| Alkyl C-H (methyl) | 2850-3000 (medium to strong) | Stretching |

| Aromatic C=C | 1450-1600 (multiple bands) | Stretching |

| C-N | 1250-1350 (medium) | Stretching |

| C-O | 1000-1250 (medium) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁NO), the molecular weight is 137.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 137.

The fragmentation of this compound would follow predictable pathways. libretexts.org Cleavage of the N-O bond is a likely fragmentation route. Alpha-cleavage adjacent to the aromatic ring or the amine group can also occur. libretexts.org The loss of small, stable molecules or radicals such as OH (17 Da), NH₂OH (33 Da), or methyl groups (15 Da) would lead to characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation. youtube.comyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) | - |

| 122 | [C₈H₁₀N]⁺ | •OH |

| 120 | [C₈H₁₀]⁺• | •NOH |

| 106 | [C₇H₈N]⁺ | •CH₃ and •OH |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •CH₃ and NHOH |

Chromatographic Separation and Advanced Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of non-volatile or thermally sensitive compounds like this compound. google.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is usually achieved with a UV detector, set at a wavelength where the aromatic ring shows strong absorbance. The retention time of the main peak corresponding to this compound and the area percentage of this peak relative to all other peaks in the chromatogram provide a quantitative measure of its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While phenylhydroxylamines can be thermally sensitive, GC analysis may be possible, potentially after derivatization to increase volatility and stability. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. nih.gov A Flame Ionization Detector (FID) can be used for quantification. The separation of this compound from isomers and related impurities would be a key application. researchgate.net

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS) for Comprehensive Profiling

Combining chromatography with mass spectrometry provides a powerful two-dimensional analytical technique that offers both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and specific detection of MS. psu.edu As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. nih.gov This allows for the positive identification of this compound, even in complex mixtures, by matching its retention time and mass spectrum with that of a reference standard. It is particularly useful for identifying isomeric impurities that may have very similar chromatographic behavior but can be distinguished by subtle differences in their fragmentation patterns. nih.govpsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an extremely powerful tool for the analysis of a wide range of compounds, including those not suitable for GC. nih.gov For this compound, LC-MS would allow for its separation from non-volatile impurities and degradation products. nih.gov The eluent from the HPLC is directed into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This technique provides molecular weight information and, with tandem MS (LC-MS/MS), detailed structural data from fragmentation, enabling comprehensive profiling and confident identification of the target compound and any related substances. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

The study of N,O-diacylhydroxylamines by X-ray diffraction has revealed key structural features that are likely to be relevant to this compound. psu.edu For instance, the planarity of the phenyl ring and the geometry around the nitrogen atom are critical parameters. In N,O-diacylhydroxylamines, the nitrogen atom typically adopts a trigonal planar or a shallow trigonal pyramidal geometry. The bond lengths and angles involving the N-O and N-C bonds provide crucial information about the electronic and steric environment of the hydroxylamine functionality.

For this compound, a hypothetical crystal structure would likely exhibit intermolecular hydrogen bonding involving the hydroxyl and amine hydrogen atoms, which would significantly influence the packing of the molecules in the crystal lattice. The presence of the two methyl groups on the phenyl ring will also impose steric constraints that dictate the conformation of the molecule and its packing arrangement.

A representative table of crystallographic parameters for a related compound, N-acetyl-N-phenyl-2-naphthohydrazide, is provided below to illustrate the type of data obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

| Data adapted from a study on N'-acetyl-N'-phenyl-2-naphthohydrazide, a structurally related compound, for illustrative purposes. mdpi.comeurjchem.com |

Method Validation and Quality Control in Analytical Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative data for this compound. The validation process encompasses several key parameters as outlined by international guidelines.

Specificity and Selectivity Assessments in Complex Matrices